2-甲基-4-吡咯啉-1-基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

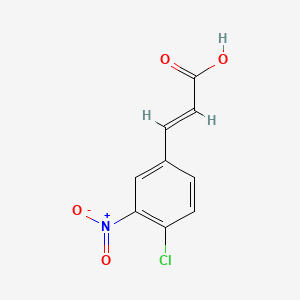

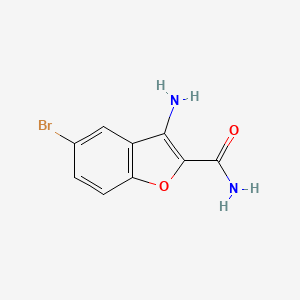

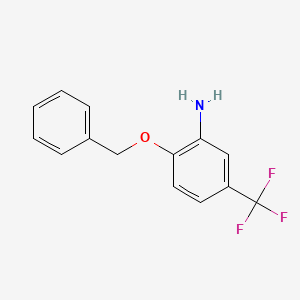

The compound 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde is a chemical of interest in various fields of research, particularly in the synthesis of small molecule anticancer drugs. It serves as an important intermediate in the development of these drugs due to its structural features that allow for further chemical modifications .

Synthesis Analysis

The synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a closely related compound, has been optimized to achieve a high total yield of 68.9% through a three-step process starting from commercially available terephthalaldehyde. This process involves acetal reaction, nucleophilic reaction, and hydrolysis reaction, demonstrating the feasibility of synthesizing such compounds efficiently for use in drug development .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde is not detailed in the provided papers, related compounds have been characterized using techniques such as XRD, FT-IR, SEM, TEM, 1H NMR, and VSM analysis. These techniques are essential for confirming the structure of synthesized compounds and understanding their molecular frameworks .

Chemical Reactions Analysis

The reactivity of related compounds, such as 2-(pyrrol-1-yl)benzaldehydes, has been studied in various chemical reactions. For instance, heating these compounds with aryl amines under argon can afford 9-arylamino-9H-pyrrolo[1,2-a]indoles via cyclization of the resulting 2-(pyrrol-1-yl)benzaldimine intermediates. Additionally, the presence of oxygen can lead to the formation of (Z)-9-arylimino-9H-pyrrolo[1,2-a]indoles, which can be hydrolyzed to yield pyrrolo[1,2-a]indol-9-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde can be inferred from related compounds. For example, the novel crosslinked magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base has been used as a biosorbent for the removal of Pb(II) ions from aqueous environments, indicating the potential for such compounds to interact with metal ions. The sorption process was found to be feasible, spontaneous, and endothermic, with a maximum monolayer sorption capacity of 104.16 for Pb(II) ions at 323K .

科学研究应用

合成和药用应用

"2-甲基-4-吡咯啉-1-基苯甲醛"及其衍生物在小分子抗癌药物合成中起关键中间体的作用。张等人(2018年)的研究开发了一种快速高产率的合成方法,用于合成4-(吡咯啉-1-基甲基)苯甲醛,这是一种密切相关的化合物。该化合物在设计和合成小分子抑制剂方面表现出潜力,在抗癌药物研究中发挥着重要作用。该研究强调了这些化合物在开发具有改善选择性、效率和安全性的新治疗药物方面的重要性(Zhang, Cao, Xu, & Wang, 2018)。

用于癌细胞区分的化学传感器

Dhawa等人(2020年)的研究探讨了苯甲醛衍生物作为荧光化学传感器用于pH值的应用,可以有效区分正常细胞和癌细胞。该研究提供了一种新颖的癌症诊断方法,利用苯甲醛衍生物的独特化学性质开发敏感且选择性的工具,用于识别癌组织(Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020)。

环境应用

Gutha和Munagapati(2016年)展示了磁性壳聚糖-4-((吡啶-2-基亚亚胺)甲基)苯甲醛席夫碱用于去除水溶液中的Pb(II)离子。该研究突出了苯甲醛衍生物在处理水污染中的环境应用,展示了它们作为高效且可生物降解的重金属离子生物吸附剂的潜力(Gutha & Munagapati, 2016)。

催化和合成化学

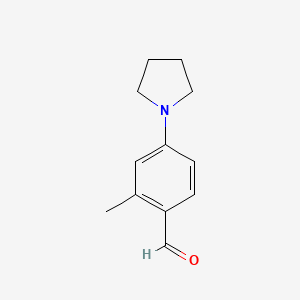

Ingle等人(2022年)的研究揭示了吡咯啉作为催化剂在水乙醇介质中合成2-芳基-2,3-二氢喹啉-4(1H)-酮衍生物的有效性。这项研究强调了吡咯啉相关化合物在促进更环保和更高效的合成途径中的作用,用于生产药理学相关分子(Ingle, Gorepatil, Gorepatil, Gaikwad, & Ghumare, 2022)。

未来方向

属性

IUPAC Name |

2-methyl-4-pyrrolidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-8-12(5-4-11(10)9-14)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOJINLHPFVAAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359323 |

Source

|

| Record name | 2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84754-31-4 |

Source

|

| Record name | 2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)